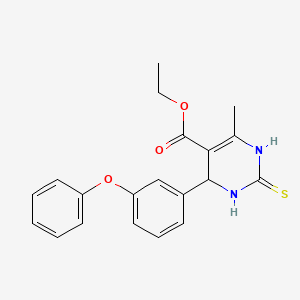![molecular formula C16H25NO3 B4003553 4-[2-(2-ethoxyphenoxy)ethyl]-2,6-dimethylmorpholine](/img/structure/B4003553.png)
4-[2-(2-ethoxyphenoxy)ethyl]-2,6-dimethylmorpholine
Descripción general
Descripción
4-[2-(2-ethoxyphenoxy)ethyl]-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C16H25NO3 and its molecular weight is 279.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.18344366 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
Research on compounds with similar structural features or functional groups can provide insights into the chemical synthesis and reactivity of 4-[2-(2-ethoxyphenoxy)ethyl]-2,6-dimethylmorpholine. For example, studies on rhodium-mediated C–C bond activation of phenolic derivatives demonstrate the potential for selective transformations in complex organic molecules, highlighting the utility of metal-mediated reactions in modifying compounds with intricate structures (Baksi et al., 2007). Similarly, research on the synthesis and biological evaluation of bromophenol derivatives explores the ring opening of cyclopropane with monoester, indicating the relevance of such compounds in synthesizing biologically active molecules (Boztaş et al., 2019).
Biological Activities
The investigation of analogous compounds for their antioxidant profiles and biological activities offers insights into potential therapeutic applications. For instance, the antioxidant profile of ethoxyquin and its analogues demonstrates the significant chain-breaking antioxidative capacity and the ability to catalyze the reduction of hydrogen peroxide (Kumar et al., 2007). Moreover, the study of metabolites of nonylphenol isomers by liver microsomes suggests the importance of understanding metabolic pathways for assessing exposure and potential toxicological effects (Ye et al., 2007).
Material Science and Catalysis
Compounds with similar chemical frameworks can also find applications in material science and catalysis. The synthesis and characterization of cobalt(II) complexes of an N,O donor Schiff base, for example, reveal the potential of such compounds in catalyzing reactions or as materials with specific electronic properties (Das et al., 2014).
Propiedades
IUPAC Name |
4-[2-(2-ethoxyphenoxy)ethyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-4-18-15-7-5-6-8-16(15)19-10-9-17-11-13(2)20-14(3)12-17/h5-8,13-14H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLAJLMRGHPMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCN2CC(OC(C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzyl-1-[2-(2-ethoxyphenoxy)ethyl]piperidine oxalate](/img/structure/B4003476.png)
![N-[3-(2-tert-butyl-6-methylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4003484.png)
![4-[2-(4-Ethoxyphenoxy)ethyl]morpholine;oxalic acid](/img/structure/B4003490.png)
![N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4003496.png)
![Diethyl 2-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]propanedioate](/img/structure/B4003510.png)
![7-[(2,5-DIMETHYLPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL](/img/structure/B4003517.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4003526.png)
![2-[[4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4003533.png)
![3-methoxy-N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]propan-1-amine;oxalic acid](/img/structure/B4003544.png)
![2-methyl-N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]propan-2-amine;oxalic acid](/img/structure/B4003551.png)


![3-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone oxalate](/img/structure/B4003565.png)
![1-[2-[2-(2-Butan-2-ylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4003568.png)
